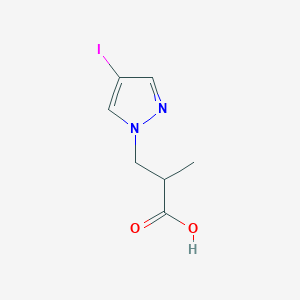
5-(3-aminopropyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-aminopropyl)piperidin-2-one is a synthetic compound that belongs to the class of piperidinones. It has garnered significant attention from scientists and researchers due to its versatile properties and potential implications in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminopropyl)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, and nickel . Another method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium . These methods are designed to be cost-effective and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-aminopropyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Hydrogenation reactions using palladium and rhodium catalysts are common.
Substitution: The compound can undergo substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium, rhodium, cobalt, ruthenium, and nickel-based catalysts . Reaction conditions often involve hydrogenation, cyclization, and cycloaddition processes .
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Wissenschaftliche Forschungsanwendungen
5-(3-aminopropyl)piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 5-(3-aminopropyl)piperidin-2-one involves its interaction with various molecular targets and pathways. For example, piperidine derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase systems . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(3-aminopropyl)piperidin-2-one include other piperidine derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique structure and versatile reactivity, which allows for the synthesis of a wide range of derivatives with diverse biological activities .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5-(3-aminopropyl)piperidin-2-one can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, followed by further reactions to form the final product.", "Starting Materials": [ "Piperidin-2-one", "3-aminopropylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetone" ], "Reaction": [ "Step 1: Piperidin-2-one is reacted with 3-aminopropylamine in the presence of sodium borohydride to form 5-(3-aminopropyl)piperidin-2-ol.", "Step 2: The resulting 5-(3-aminopropyl)piperidin-2-ol is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: The hydrochloride salt is then treated with sodium hydroxide to liberate the free base.", "Step 4: The free base is then acetylated using acetic anhydride in the presence of a base catalyst to form the corresponding acetate salt.", "Step 5: The acetate salt is then treated with acetone to remove the acetyl group and form the final product, 5-(3-aminopropyl)piperidin-2-one." ] } | |
CAS-Nummer |
1547007-55-5 |
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




